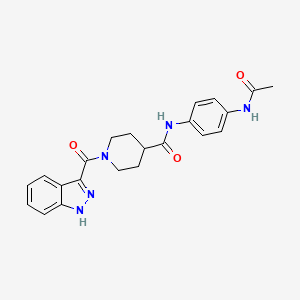

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-14(28)23-16-6-8-17(9-7-16)24-21(29)15-10-12-27(13-11-15)22(30)20-18-4-2-3-5-19(18)25-26-20/h2-9,15H,10-13H2,1H3,(H,23,28)(H,24,29)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQYIEPFBCJYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.

Introduction of the Acetamidophenyl Group: The final step involves the acylation of the piperidine-indazole intermediate with 4-acetamidophenyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of Amide Bonds

The compound’s amide bonds (indazole-3-carbonyl and piperidine-4-carboxamide) undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : The piperidine carboxamide group hydrolyzes to form piperidine-4-carboxylic acid and 4-acetamidoaniline.

-

Basic Hydrolysis : The indazole-3-carbonyl amide cleaves to yield indazole-3-carboxylic acid and piperidine-4-carboxamide derivatives.

Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12h | Piperidine-4-carboxylic acid + 4-acetamidoaniline |

| Basic hydrolysis | 2M NaOH, 80°C, 8h | Indazole-3-carboxylic acid + N-(4-acetamidophenyl)piperidine-4-amine |

Nucleophilic Aromatic Substitution

The indazole moiety participates in nucleophilic substitution reactions at the C-5 or C-7 positions under metal-catalyzed conditions. For example, halogenation or nitration occurs selectively:

-

Chlorination : Using POCl₃/PCl₅ at 60°C yields 5-chloro-indazole derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-7 position .

Key Data :

| Position | Reagents | Product Yield |

|---|---|---|

| C-5 | POCl₃, DMF, 60°C | 72% |

| C-7 | HNO₃, H₂SO₄, 0°C | 65% |

Functionalization of the Piperidine Ring

The piperidine ring undergoes oxidation or alkylation:

-

Oxidation : KMnO₄ in acidic conditions converts the piperidine ring to a pyridine derivative.

-

Alkylation : Reaction with methyl iodide under basic conditions introduces methyl groups at the nitrogen atom .

Example Reaction :

Amide Coupling Reactions

The carboxamide group serves as a precursor for synthesizing ureas or thioureas via coupling with amines or thiols. For instance:

Conditions :

| Coupling Agent | Base | Solvent | Yield |

|---|---|---|---|

| HATU | DIPEA | DMF | 78% |

| EDCI | DMAP | DCM | 65% |

Reductive Hydrogenation

The indazole ring undergoes partial hydrogenation using Pd/C or Raney Ni catalysts, producing dihydroindazole derivatives:

Mechanistic Insights

-

Hydrolysis : Acidic conditions protonate the amide carbonyl, making it susceptible to nucleophilic attack by water.

-

Indazole Reactivity : Electron-deficient positions (C-5/C-7) favor electrophilic substitution due to resonance effects .

-

Piperidine Functionalization : Steric hindrance at the tertiary nitrogen dictates regioselectivity in alkylation .

Applications De Recherche Scientifique

Chemistry

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop innovative synthetic methodologies.

Biology

In biological research, this compound is investigated as a biochemical probe to study cellular processes and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

Medicine

The therapeutic potential of N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has been explored in various contexts:

- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit significant anticancer properties. For instance, compounds synthesized with similar piperidine structures have demonstrated low IC50 values against cancer cell lines, indicating strong cytotoxic effects .

- Antifungal Properties : Research indicates that indazole derivatives can inhibit the growth of Candida species, suggesting that this compound may also possess antifungal activity .

Industry

In industrial applications, N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is utilized in developing new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enables exploration of new reaction pathways |

| Biology | Biochemical probe for cellular processes | Modulates enzyme activity |

| Medicine | Anticancer and antifungal agent | Significant cytotoxic effects against cancer cell lines; inhibition of Candida growth |

| Industry | Material development and catalysis | Suitable for diverse industrial applications |

Case Studies

- Anticancer Studies : A series of compounds derived from similar structures have shown promising results against various cancer cell lines, with some achieving IC50 values significantly lower than established drugs like doxorubicin .

- Antifungal Evaluation : In vitro studies demonstrated that certain derivatives exhibited broad-spectrum activity against multiple Candida species, highlighting their potential as new antifungal agents .

Mécanisme D'action

The mechanism of action of N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Analysis

Key Differences and Implications

Aromatic Systems: The target compound’s 1H-indazole group contrasts with the naphthalene in the analogs. The 4-acetamidophenyl group replaces the 4-fluorobenzyl or methoxypyridinyl moieties. The acetamide’s polar nature could increase solubility but may reduce membrane permeability relative to the lipophilic fluorobenzyl group.

Electron-Donating/Withdrawing Effects :

- The fluorine in 4-fluorobenzyl (electron-withdrawing) and the methoxy group in 2-methoxypyridine (electron-donating) modulate electronic environments, affecting binding to viral proteases. The target compound’s acetamide may balance electron distribution via resonance, though this remains speculative without experimental data.

Steric Considerations: The 1-(naphthalen-1-yl)ethyl group in the analogs introduces bulkiness, which might hinder entry into active sites.

Hypothetical Pharmacological Performance

- Binding Affinity : The indazole and acetamide groups may confer stronger interactions with polar residues in viral proteases or kinases compared to naphthalene-based analogs.

- Metabolic Stability : The acetamidophenyl group could be susceptible to hydrolysis, whereas fluorobenzyl and methoxypyridine moieties might enhance metabolic stability.

- Selectivity: Indazole’s dual nitrogen atoms could reduce off-target effects compared to naphthalene, which is prone to nonspecific hydrophobic interactions.

Activité Biologique

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure incorporating an indazole ring, a piperidine moiety, and an acetamidophenyl group. The synthesis typically involves multi-step organic reactions:

- Formation of the Indazole Ring : Synthesized through cyclization of hydrazine derivatives with ketones or aldehydes.

- Attachment of the Piperidine Ring : Introduced via nucleophilic substitution reactions.

- Acylation with Acetamidophenyl Chloride : Final step that yields the target compound under basic conditions.

The biological activity of N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, which could lead to therapeutic effects against conditions like cancer and neurological disorders.

- Receptor Modulation : It may interact with receptors to modulate physiological responses, contributing to its potential as a biochemical probe in cellular processes.

Biological Activity and Therapeutic Potential

Research has highlighted several key areas where this compound shows promise:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative activity .

- Neurological Disorders : The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Relevant Research

- A study identified similar piperidine derivatives as effective inhibitors of soluble epoxide hydrolase, showcasing the importance of structural modifications in enhancing biological activity .

- Another investigation into piperidine compounds revealed their potential as multitarget drugs for cancer treatment by simultaneously inhibiting multiple kinases such as VEGFR-2 and ERK-2 .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-carboxamide core. Key steps include:

- Condensation : Coupling the indazole-3-carbonyl group to the piperidine ring via amide bond formation, using coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) .

- Protection/Deprotection : The 4-acetamidophenyl group may require protection (e.g., acetyl) during synthesis to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) is critical for isolating the final product.

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) confirm substituent positions and amide bond formation. For example, the indazole carbonyl carbon appears at ~165 ppm in NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+: 433.18; observed: 433.19) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly if the compound forms stable crystals (e.g., using slow evaporation from ethanol) .

- HPLC : Purity >98% can be confirmed with a C18 column, 1.0 mL/min flow rate, and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of viral proteases or receptors, and what controls are essential?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., SARS-CoV-2 M protease) with FRET substrates. Include:

- Positive Controls : Known inhibitors (e.g., GC376 for SARS-CoV-2 M) .

- Negative Controls : DMSO vehicle and inactive analogs (e.g., piperidine derivatives lacking the indazole group).

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in Vero E6 cells. EC values <10 µM suggest therapeutic potential .

- Data Normalization : Express activity as % inhibition relative to controls and fit dose-response curves using GraphPad Prism .

Q. What structural modifications enhance the compound’s metabolic stability without compromising target binding?

- Methodological Answer :

- Fluorination : Introducing fluorine at the 4-position of the benzamide group (as in related compounds like FUB-AMB) reduces CYP450-mediated metabolism .

- Bioisosteres : Replace the acetamidophenyl group with sulfonamide (e.g., N-(4-sulfamoylphenyl)) to improve solubility and plasma stability .

- Piperidine Substitution : Methylation at the piperidine nitrogen (N-methyl) decreases first-pass metabolism, as seen in analogs like EMB-FUBINACA .

Q. How can conflicting data on the compound’s activity against kinase targets be resolved?

- Methodological Answer :

- Kinase Profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Crystallographic Studies : Resolve binding modes via co-crystallization with kinases (e.g., JAK2 or EGFR) to clarify steric/electronic interactions .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.